molecular formula C17H15N5O3 B2984525 N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)pyrazine-2-carboxamide CAS No. 1705064-88-5

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)pyrazine-2-carboxamide

Cat. No.: B2984525
CAS No.: 1705064-88-5
M. Wt: 337.339
InChI Key: JFIAZCJFKMEWRO-UHFFFAOYSA-N
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Description

N-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)pyrazine-2-carboxamide is a chemical compound of significant interest in medicinal chemistry and preclinical research. The 2,3-dihydrobenzo[b][1,4]dioxin scaffold is a privileged structure found in compounds investigated for a range of biological activities. For instance, derivatives containing this core have been studied as potent and selective antagonists for dopamine D4 receptors, which are implicated in neuropsychiatric disorders . Other research has developed 1,4-benzodioxine-based compounds as inhibitors of PARP1, a key enzyme in DNA repair that is a well-established target in oncology . The specific structure of this compound, which incorporates a pyrazine carboxamide group linked to a pyrazole moiety, suggests potential for interaction with various enzymatic targets. Researchers can utilize this high-purity compound as a key intermediate or a chemical probe for developing novel therapeutic agents, studying signal transduction pathways, or in high-throughput screening assays. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O3/c23-17(14-8-18-5-6-19-14)21-12-7-20-22(9-12)10-13-11-24-15-3-1-2-4-16(15)25-13/h1-9,13H,10-11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFIAZCJFKMEWRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)pyrazine-2-carboxamide is a complex organic compound with potential biological activity. The structure incorporates a pyrazole moiety, which is known for its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activities associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C22H18N4O4C_{22}H_{18}N_{4}O_{4}. It features a pyrazine ring and a dihydrobenzo[d][1,4]dioxin moiety, which contribute to its unique biological properties.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth. A study on pyrazole derivatives demonstrated their effectiveness against breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting potential therapeutic applications in oncology .

2. Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Pyrazole derivatives have been evaluated for their effects against various pathogens. In vitro studies have shown that certain pyrazole compounds possess moderate to excellent antifungal activity against phytopathogenic fungi . The mechanism often involves disrupting cell membrane integrity and inhibiting essential metabolic pathways.

3. Anti-inflammatory Effects

Several studies have highlighted the anti-inflammatory capabilities of pyrazole derivatives. For example, compounds similar to this compound have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide in response to lipopolysaccharide (LPS) stimulation .

Data Tables

Activity Effect Reference
AnticancerInduces apoptosis in cancer cells ,
AntimicrobialModerate to excellent antifungal
Anti-inflammatoryInhibits TNF-alpha production

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines. The results indicated that certain derivatives displayed enhanced cytotoxicity when combined with doxorubicin, suggesting a synergistic effect that may improve therapeutic outcomes in resistant cancer types .

Case Study 2: Antimicrobial Efficacy

In another study focusing on the antifungal activity of pyrazole derivatives, one compound exhibited superior efficacy against seven different fungal strains compared to standard antifungal agents. This highlights the potential of these compounds in developing new antifungal therapies .

Research Findings

Recent research has focused on optimizing the synthesis of pyrazole derivatives to enhance their biological activities. Molecular docking studies have provided insights into how these compounds interact with biological targets at the molecular level, aiding in the design of more effective drugs .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name Molecular Formula Molecular Weight Key Structural Features Potential Implications Reference
Target Compound : N-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)pyrazine-2-carboxamide C₁₉H₁₆N₆O₃ 376.37 Pyrazine-2-carboxamide; pyrazole linked via dioxin-methyl group Enhanced π-π interactions; potential for dual hydrogen bonding
N-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide C₁₆H₁₅N₅O₄ 341.32 Oxadiazole linker; methyl-substituted pyrazole Increased rigidity; altered solubility due to oxadiazole
N-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide C₁₆H₁₉N₃O₅ 333.34 Hydroxyethyl linker; methoxy group on pyrazole Improved hydrophilicity; potential for additional hydrogen bonding
N-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(ethylthio)benzamide C₂₁H₂₁N₃O₃S 395.5 Benzamide core; ethylthio substituent Higher lipophilicity; possible metabolic stability
N-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide C₁₈H₁₇N₅O₃S 383.42 Thiazole linker; dimethylpyrazole Enhanced electron-withdrawing effects; potential antimicrobial activity
4-(3-(3-Oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)propanoyl)-N-(pyridin-3-yl)piperazine-1-carboxamide C₂₁H₂₄N₅O₄ 410.18 Benzooxazinone core; piperazine-carboxamide Broader hydrogen-bonding capacity; improved solubility

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